Unique Inhibition of Substance P Blood-Brain Barrier Transport
In a BBMEC monolayer model of the blood-brain barrier, Substance P (2-11) is the *only* C-terminal fragment that significantly inhibits the transport of radiolabeled Substance P. This contrasts with other tested fragments, such as SP(4-11), SP(6-11), and SP(7-11), which showed no inhibitory effect [1]. This finding indicates that both the C- and N-terminal regions of the full peptide are essential for molecular recognition by the transport mechanism, and that SP(2-11) uniquely retains the structural motif required for this interaction [1].
| Evidence Dimension | Inhibition of 3H-Substance P transport across BBMEC monolayers |
|---|---|
| Target Compound Data | Significant inhibition (p < 0.05) |
| Comparator Or Baseline | SP(4-11), SP(6-11), SP(7-11): No inhibition (p > 0.05) |
| Quantified Difference | Qualitative, statistically significant difference |
| Conditions | 3H SP (1-13 nM) transport across BBMEC monolayers, 2-11 SP used as inhibitor |
Why This Matters
For researchers studying SP transport mechanisms or screening for compounds that modulate CNS entry, SP(2-11) is an essential and specific tool; other fragments are not valid substitutes.
- [1] Chappa, A. K., Audus, K. L., & Lunte, S. M. (2006). Characteristics of substance P transport across the blood-brain barrier. Pharmaceutical Research, 23(6), 1201-1208. View Source
